Thiazolo[5,4-g]isoquinoline
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Overview
Description
Thiazolo[5,4-g]isoquinoline is a heterocyclic compound that belongs to the class of thiazoloisoquinolines. These compounds are characterized by a fused ring system that includes both a thiazole and an isoquinoline moiety. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-g]isoquinoline typically involves the reaction of dithiooxamide with aromatic aldehydes. This method is well-known for the preparation of thiazolo[5,4-d]thiazoles, but it can also be adapted to produce thiazolo[5,4-G]isoquinolines by using appropriately substituted 2-halobenzaldehydes . The reaction is catalyzed by lanthanum(III) triflate, which favors the formation of the desired isoquinoline product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and relatively recent emergence in scientific research
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing halogen atoms.
Scientific Research Applications
Thiazolo[5,4-g]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Thiazolo[5,4-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-c]isoquinoline: Another isomer with a similar fused ring system but different connectivity.
Thiazolo[4,5-d]thiazole: A related compound with a thiazole-thiazole fused ring system.
Thiazolo[3,2-a]pyrimidine: A compound with a thiazole-pyrimidine fused ring system.
Uniqueness
Thiazolo[5,4-g]isoquinoline is unique due to its specific ring fusion and the presence of both thiazole and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
193342-78-8 |
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Molecular Formula |
C10H6N2S |
Molecular Weight |
186.232 |
IUPAC Name |
[1,3]thiazolo[5,4-g]isoquinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-11-5-8-3-9-10(4-7(1)8)13-6-12-9/h1-6H |
InChI Key |
UBOHEPJDPKUPLQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=CC3=C(C=C21)SC=N3 |
Synonyms |
Thiazolo[5,4-g]isoquinoline (9CI) |
Origin of Product |
United States |
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